Supramolecular Crystal Engineering: 4-Ethynyl Is Isostructural with Chloro and Bromo, Not Iodo Analogs
In a direct head-to-head crystallographic comparison of 4-substituted anilines, the 4-ethynyl substituent (as in 4-ethynylaniline) was found to be supramolecularly equivalent to chloro and bromo substituents, playing 'exactly the same role' in crystal packing and hydrogen-bonding networks. This equivalence is attributed to their similar polarizations [1]. Critically, the 4-iodo derivative was distinct—it was not isostructural with the ethynyl, chloro, or bromo counterparts [1]. For procurement in crystal engineering studies where isostructural substitution is required, 4-ethynyl-N-methylaniline (and its primary amine analog) offers a packing behavior that 4-iodoaniline cannot replicate, and vice versa.
| Evidence Dimension | Crystal packing / supramolecular isostructurality |
|---|---|
| Target Compound Data | Isostructural with 4-chloroaniline and 4-bromoaniline |
| Comparator Or Baseline | 4-Chloroaniline: isostructural with target. 4-Iodoaniline: not isostructural (distinct packing). |
| Quantified Difference | Qualitative structural equivalence for Cl/Br/C≡CH; iodine distinct. |
| Conditions | Single-crystal X-ray diffraction of 4-substituted anilines |
Why This Matters
For crystal engineering applications requiring predictable packing motifs, selecting 4-ethynyl-N-methylaniline over the 4-iodo analog enables isostructural substitution where iodine would disrupt the lattice.
- [1] Dey, A., Jetti, R. K. R., Boese, R., & Desiraju, G. R. (2003). Supramolecular equivalence of halogen, ethynyl and hydroxy groups. A comparison of the crystal structures of some 4-substituted anilines. CrystEngComm, 5, 248–252. View Source
